Propane-d8
Overview
Description
- Propane-d8 (also known as perdeuteropropane) is a deuterated form of propane where all three hydrogen atoms are replaced by deuterium (heavy hydrogen).
- It is a stable isotope compound with the molecular formula C3D8 and a molecular weight of approximately 52.14 g/mol .
- Propane-d8 is commonly used in research, especially in NMR spectroscopy, due to its deuterium labeling.
Synthesis Analysis
- Propane-d8 can be synthesized by replacing the hydrogen atoms in propane (C3H8) with deuterium (D).
- The synthesis typically involves isotopic exchange reactions using deuterium gas or deuterated reagents.
Molecular Structure Analysis
- The molecular structure of propane-d8 is identical to that of regular propane (C3H8), except that all three hydrogen atoms are replaced by deuterium (D).
- The chemical formula is CD3CD2CD3 .
Chemical Reactions Analysis
- Propane-d8 can undergo similar reactions as regular propane, but with deuterium substitution.
- For example, it can participate in combustion, dehydrogenation, and other chemical processes.
Physical And Chemical Properties Analysis
- Propane-d8 is a colorless gas.
- It is heavier than air and tends to settle in low-lying areas when released.
- It is highly flammable and can form explosive mixtures with air.
- Propane-d8 displaces oxygen and can cause rapid suffocation if it accumulates in confined spaces.
Scientific Research Applications
Renewable Propane Synthesis
Propane-d8, a deuterated form of propane, is significant in research exploring renewable energy sources. A study by Menon et al. (2015) discusses the development of microbial biosynthetic pathways for renewable propane production. This research is crucial for advancing biofuel technologies and understanding the metabolic pathways involved in propane synthesis.
Radiolysis Studies
Propane-d8 is also used in radiolysis studies. For example, Sandoval and Ausloos (1963) investigated the gas phase radiolysis of propane-d8 in the presence of various organic compounds. Such studies are vital for understanding chemical reactions induced by radiation, which has implications in fields like radiation chemistry and nuclear science.
Combustion and Flammability Research
Research on the combustion and flammability of gases often utilizes propane-d8. Cashdollar et al. (2000) conducted studies to determine the flammability characteristics of gases including propane and its isotopes, providing critical insights for safety protocols in industries that use flammable gases.
Catalysis and Dehydrogenation Processes
In the field of catalysis, propane-d8 is used to study reaction mechanisms. Chen et al. (2021) reviewed advancements in propane dehydrogenation, a process essential for producing propylene, a valuable petrochemical. This research is fundamental for developing efficient catalysts and understanding reaction pathways.
Propane in Medical Imaging
In medical imaging, studies like those by Kovtunov et al. (2014) have explored the use of hyperpolarized propane-d6, an isotope of propane-d8, for magnetic resonance imaging (MRI). This research contributes to the development of new imaging techniques, potentially enhancing the diagnostic capabilities of MRI.
Hydrogen Isotope Studies
Propane-d8 is also instrumental in hydrogen isotope studies. Xie et al. (2018) conducted experiments to understand position-specific hydrogen isotope distribution in propane, which can provide insights into the source and formation mechanisms of natural gases.
Safety And Hazards
- Propane-d8 poses similar hazards as regular propane.
- It is extremely flammable and can explode if heated.
- It may displace oxygen, leading to suffocation.
- Contact with liquid or refrigerated gas can cause cold burns and frostbite.
Future Directions
- Research on propane-d8 could focus on its applications in isotopic labeling studies, NMR spectroscopy, and catalysis.
- Investigating its behavior in various reactions and optimizing its use in scientific applications would be valuable.
Remember that propane-d8 is a valuable tool in scientific research, especially when isotopic labeling is required. Its properties and behavior provide insights into chemical processes and can aid in understanding reaction mechanisms. If you need further details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
1,1,1,2,2,3,3,3-octadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182931 | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-d8 | |
CAS RN |
2875-94-7 | |
Record name | Propane-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2875-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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